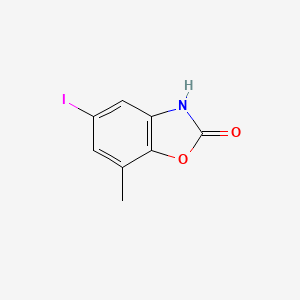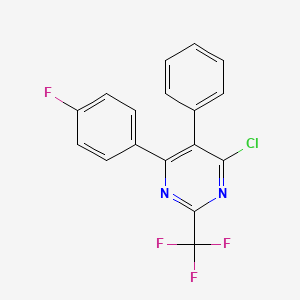
5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Iodo-7-metil-1,3-benzoxazol-2(3H)-ona es un compuesto orgánico que pertenece a la familia de los benzoxazoles. Los benzoxazoles son compuestos heterocíclicos que contienen tanto nitrógeno como oxígeno en un anillo de cinco miembros fusionado a un anillo de benceno. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones en diversos campos, como la química medicinal, la ciencia de los materiales y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Iodo-7-metil-1,3-benzoxazol-2(3H)-ona normalmente implica la yodación de un compuesto benzoxazol precursor. Un método común incluye los siguientes pasos:
Material de partida: 7-metil-1,3-benzoxazol-2(3H)-ona.
Yodación: El material de partida se trata con yodo y un agente oxidante como el peróxido de hidrógeno o el hipoclorito de sodio en condiciones ácidas para introducir el átomo de yodo en la posición 5.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-Iodo-7-metil-1,3-benzoxazol-2(3H)-ona puede experimentar varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros sustituyentes mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: El átomo de yodo puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki o Heck para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como la azida de sodio o el tiolato de potasio en disolventes polares.
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reacciones de acoplamiento: Catalizadores de paladio y ligandos apropiados en presencia de base y disolvente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila con azida de sodio produciría 5-azido-7-metil-1,3-benzoxazol-2(3H)-ona.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 5-Iodo-7-metil-1,3-benzoxazol-2(3H)-ona dependería de su aplicación específica. Por ejemplo, si exhibe actividad antimicrobiana, puede interferir con la síntesis de la pared celular bacteriana o la función de las proteínas. Se requerirían estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
5-Iodo-1,3-benzoxazol-2(3H)-ona: Carece del grupo metilo en la posición 7.
7-Metil-1,3-benzoxazol-2(3H)-ona: Carece del átomo de yodo en la posición 5.
5-Bromo-7-metil-1,3-benzoxazol-2(3H)-ona: Contiene un átomo de bromo en lugar de yodo en la posición 5.
Singularidad
La 5-Iodo-7-metil-1,3-benzoxazol-2(3H)-ona es única debido a la presencia tanto del átomo de yodo como del grupo metilo, lo que puede influir en su reactividad y actividad biológica en comparación con compuestos similares.
Propiedades
Número CAS |
882882-82-8 |
|---|---|
Fórmula molecular |
C8H6INO2 |
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
5-iodo-7-methyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6INO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |
Clave InChI |
BMLZELRUEITLOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC(=O)N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
